molecular formula C21H24N6O B2820628 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole CAS No. 2197486-83-0

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole

Cat. No. B2820628
CAS RN: 2197486-83-0
M. Wt: 376.464
InChI Key: XYVLITNIPUKLBQ-UHFFFAOYSA-N
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Description

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Interaction

The compound, being a derivative of the antitumor agent pazopanib, displays a significant dihedral angle between the indazole and pyrimidine fragments. This structural feature contributes to the compound's interaction characteristics, particularly through π–π interactions and weak intermolecular C—H⋯N hydrogen bonds, organizing molecules into a specific structural assembly (Haofei Qi et al., 2010).

Synthesis and Biological Activity

The compound is part of a broader class of derivatives synthesized for various biological activities. While the specific chemical is not directly studied, its structural relatives have shown potential as anticancer and anti-5-lipoxygenase agents, indicating the compound's possible relevance in therapeutic contexts (A. Rahmouni et al., 2016).

Antibacterial Applications

Compounds with similar structural frameworks have been synthesized to expand the spectrum of antibacterial activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The structural modifications and the introduction of various substituents on the azole moieties significantly influence the antibacterial activity, showcasing the compound's potential in antibiotic development (M. Genin et al., 2000).

Antibacterial and Antifungal Properties

Various novel carbonyl pyrrole derivatives have been prepared, showing antibacterial and antifungal activities, suggesting the compound's potential use in addressing drug-resistant pathogens and contributing to drug discovery in treating bacterial and fungal infections (M. N. Narule et al., 2013).

properties

IUPAC Name

[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-13-14(2)22-12-23-20(13)26-8-15-10-27(11-16(15)9-26)21(28)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,12,15-16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVLITNIPUKLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN(C5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole

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